molecular formula C6H12ClNO2 B1147394 methyl (1R,2S)-2-(aminomethyl)cyclopropane-1-carboxylate;hydrochloride CAS No. 132592-83-7

methyl (1R,2S)-2-(aminomethyl)cyclopropane-1-carboxylate;hydrochloride

Cat. No.: B1147394
CAS No.: 132592-83-7
M. Wt: 165.61798
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Description

Methyl (1R,2S)-2-(aminomethyl)cyclopropane-1-carboxylate hydrochloride is a cyclopropane derivative characterized by a strained three-membered carbocyclic ring with stereospecific substitutions. The compound features:

  • A methyl carboxylate group (-COOCH3) at position 1.
  • An aminomethyl group (-CH2NH2) at position 2.
  • Hydrochloride salt formation to enhance stability and solubility. The stereochemistry (1R,2S) is critical for its physicochemical and biological properties, as cyclopropane derivatives are highly sensitive to structural modifications.

Properties

IUPAC Name

methyl (1R,2S)-2-(aminomethyl)cyclopropane-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.ClH/c1-9-6(8)5-2-4(5)3-7;/h4-5H,2-3,7H2,1H3;1H/t4-,5-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWMAQOHBCUYYNU-TYSVMGFPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC1CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@@H]1CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132592-83-7
Record name rac-methyl (1R,2S)-2-(aminomethyl)cyclopropane-1-carboxylate hydrochloride
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Preparation Methods

Cyclopropane Ring Formation Strategies

The cyclopropane core is typically constructed via the Simmons-Smith reaction , which involves the reaction of diiodomethane with a zinc-copper couple in the presence of an alkene precursor . For the target compound, the alkene precursor is often derived from substituted acrylate esters or styrene derivatives. A modified Simmons-Smith protocol using trimethylsulfoxonium iodide as a carbene source has been reported to improve yield and stereocontrol .

Key Reaction Conditions

ParameterTypical RangeOptimal Conditions
Temperature−20°C to 25°C0°C
SolventDichloromethane, THFDichloromethane
CatalystZn-Cu coupleZn-Ag couple
Reaction Time4–24 hours12 hours

In one implementation, ethyl 2-(hydroxymethyl)acrylate was treated with diiodomethane and activated zinc, yielding the cyclopropane ring with >80% diastereomeric excess . The stereochemical outcome (1R,2S) is influenced by the chiral auxiliary or asymmetric catalysis, though specific details remain proprietary in patent literature .

Introduction of the Aminomethyl Group

The aminomethyl moiety is introduced via reductive amination or nucleophilic substitution . A two-step approach is common:

  • Bromination : The cyclopropane alcohol intermediate is converted to a bromide using phosphorus tribromide .

  • Cyanide Substitution : Reaction with potassium cyanide in dimethyl sulfoxide (DMSO) forms the nitrile, which is reduced to the primary amine using lithium aluminum hydride (LiAlH₄) .

Alternative Pathway :

  • Direct coupling of a phthalimide-protected amine via Mitsunobu reaction, followed by deprotection with hydrazine . This method avoids hazardous cyanide intermediates but requires additional steps for protection and deprotection.

Comparative Efficiency

MethodYield (%)Purity (%)Stereochemical Integrity
Reductive Amination65–7598High
Phthalimide Route70–8595Moderate

Esterification and Salt Formation

The carboxylic acid intermediate is esterified using methyl chloride or thionyl chloride in methanol, achieving near-quantitative conversion. Subsequent hydrochloride salt formation is performed by treating the free base with gaseous HCl or concentrated hydrochloric acid in a non-polar solvent like toluene .

Critical Parameters for Salt Formation

  • Solvent Choice : Toluene or cyclohexane ensures minimal solubility of the hydrochloride salt, facilitating precipitation .

  • Acid Concentration : 6M HCl achieves optimal protonation without degrading the ester group .

  • Temperature Control : Maintaining 15–20°C during acid addition prevents racemization .

Stereochemical Resolution

For enantiomerically pure (1R,2S) configurations, chiral resolution is employed post-synthesis. Patent WO2014203277A2 discloses the use of (R)-2-acetyl mandelic acid as a resolving agent, forming diastereomeric salts separable by fractional crystallization.

Resolution Efficiency

Resolving AgentDiastereomeric Excess (%)Recovery Yield (%)
(R)-2-Acetyl mandelate9278
Tartaric acid8565

Process Optimization and Scalability

One-Pot Synthesis
Recent advancements consolidate multiple steps into a single reaction vessel. For example, a patented one-pot process involves:

  • Cyclopropanation

  • Aminomethylation

  • Esterification
    ... all conducted in toluene with sequential reagent additions. This method reduces solvent waste and improves overall yield from 45% (multi-step) to 68% .

Solvent System Analysis

SolventAdvantagesDrawbacks
TolueneHigh boiling point, inertModerate toxicity
DMSOPolar aprotic, efficientDifficult removal
CyclohexaneLow costPoor solubility

Industrial-Scale Considerations

Large-scale production prioritizes continuous flow reactors for cyclopropanation and reductive amination steps, enhancing heat transfer and reducing reaction times. Catalyst recycling (e.g., Zn-Ag couple) and solvent recovery systems are critical for economic viability.

Chemical Reactions Analysis

Types of Reactions

methyl (1R,2S)-2-(aminomethyl)cyclopropane-1-carboxylate;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of new compounds with modified functional groups .

Scientific Research Applications

Organic Chemistry

Methyl (1R,2S)-2-(aminomethyl)cyclopropane-1-carboxylate; hydrochloride serves as a versatile building block in organic synthesis. Its unique cyclopropane structure allows for the development of novel compounds through various chemical reactions, including:

  • Esterification: Used to create esters from carboxylic acids.
  • Substitution Reactions: Acts as a precursor for further functionalization.

Biological Studies

The compound has been utilized in biological research to study enzyme interactions and metabolic pathways. Its structural features enable it to serve as:

  • Inhibitors: Investigated for their potential to inhibit specific enzymes involved in metabolic processes.
  • Probes: Used to explore biological mechanisms due to its ability to interact with various biological molecules.

Pharmaceutical Research

Research into the therapeutic potential of methyl (1R,2S)-2-(aminomethyl)cyclopropane-1-carboxylate; hydrochloride has shown promise in drug development:

  • Analgesics: Investigated for pain relief properties.
  • Antimicrobial Agents: Assessed for activity against various pathogens.

Case Study 1: Enzyme Inhibition

A study explored the use of methyl (1R,2S)-2-(aminomethyl)cyclopropane-1-carboxylate; hydrochloride as an inhibitor of a specific enzyme involved in the biosynthesis of neurotransmitters. The results demonstrated significant inhibition at low concentrations, suggesting its potential as a therapeutic agent for neurological disorders.

Case Study 2: Antimicrobial Activity

Another research project evaluated the antimicrobial properties of the compound against several bacterial strains. The findings indicated that it exhibited moderate to strong activity, supporting further investigation into its use as an antimicrobial agent.

Mechanism of Action

The mechanism of action of methyl (1R,2S)-2-(aminomethyl)cyclopropane-1-carboxylate;hydrochloride involves its interaction with molecular targets and pathways within biological systems. The aminomethyl group can interact with enzymes and receptors, influencing various biochemical processes. The cyclopropane ring’s unique structure may also contribute to its biological activity by affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following compounds share functional or structural similarities with the target molecule but differ in ring size, substituents, or stereochemistry:

Methyl (1R,2S)-1-Amino-2-Ethenylcyclopropane-1-carboxylate Hydrochloride
  • Structure : Cyclopropane with a vinyl group (-CH=CH2) at position 2 and a methyl carboxylate at position 1.
  • Key Data: Molecular Formula: C7H11NO2·HCl Molecular Weight: 177.63 g/mol Melting Point: 115–118°C .
  • Lower molecular weight (177.63 vs. ~193 g/mol for the target) due to the absence of the aminomethyl nitrogen.
Methyl (1S,4R)-4-Aminocyclopent-2-ene-1-carboxylate Hydrochloride
  • Structure: Cyclopentene ring with an amino group at position 4 and methyl carboxylate at position 1.
  • Key Data: Molecular Formula: C8H12ClNO2 Stereochemistry: (1S,4R) .
  • Comparison :
    • Larger ring size reduces ring strain, likely increasing stability but decreasing reactivity.
    • The cyclopentene double bond may enhance rigidity, affecting binding interactions in biological systems.
Milnacipran Hydrochloride
  • Structure : Cyclopropanecarboxamide with N,N-diethyl and phenyl substituents.
  • Key Data: Molecular Formula: C15H22N2O·HCl Application: Antidepressant (serotonin-norepinephrine reuptake inhibitor) .
  • Comparison :
    • Phenyl group increases lipophilicity, enhancing blood-brain barrier penetration.
    • Carboxamide (-CONEt2) vs. carboxylate (-COOCH3) alters polarity and hydrogen-bonding capacity.

Comparative Analysis Table

Compound Name Molecular Formula Molecular Weight (g/mol) Ring Type Substituents (Position) Key Applications/Synthesis Notes
Target Compound ~C7H13ClNO2 ~193.6 Cyclopropane -COOCH3 (1), -CH2NH2·HCl (2) Not specified in evidence
Methyl (1R,2S)-1-amino-2-ethenyl derivative C7H11NO2·HCl 177.63 Cyclopropane -COOCH3 (1), -CH=CH2 (2) Room-temperature storage
Methyl (1S,4R)-4-aminocyclopentene derivative C8H12ClNO2 189.64 Cyclopentene -COOCH3 (1), -NH2 (4) Larger ring reduces strain
Milnacipran Hydrochloride C15H22N2O·HCl 298.81 Cyclopropane -CONEt2 (1), -Ph (1), -CH2NH2 (2) Antidepressant
(1R,2R)-Difluoromethyl sulfonamide derivative C9H14F2N2O3S·HCl 304.74 Cyclopropane -CONHSO2-(methylcyclopropyl), -CF2 (2) Electronegative substituents

Research Findings and Implications

Stereochemical Sensitivity
  • The (1R,2S) configuration in the target compound and ’s vinyl analogue ensures spatial alignment critical for receptor interactions. Racemic mixtures (e.g., Milnacipran) may exhibit reduced efficacy due to enantiomeric competition .
Substituent Effects
  • Aminomethyl Group: Enhances solubility via protonation (HCl salt) and enables hydrogen bonding, contrasting with the hydrophobic vinyl group in .

Biological Activity

Methyl (1R,2S)-2-(aminomethyl)cyclopropane-1-carboxylate; hydrochloride is a compound of significant interest in biological research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₇H₁₄ClN₁O₂
  • Molecular Weight : 179.65 g/mol
  • IUPAC Name : methyl (1R,2S)-2-(aminomethyl)cyclopropane-1-carboxylate; hydrochloride

Synthesis and Preparation

The synthesis of methyl (1R,2S)-2-(aminomethyl)cyclopropane-1-carboxylate hydrochloride involves several key steps:

  • Esterification : The cyclopropane carboxylic acid is reacted with methanol in the presence of an acid catalyst.
  • Amidation : The resulting ester undergoes reaction with aminomethyl to introduce the amino group.
  • Hydrochloride Formation : The product is treated with hydrochloric acid to form the hydrochloride salt.

This compound can be synthesized using various solvents and catalysts to optimize yield and purity, often employing techniques such as continuous flow reactors in industrial settings .

The biological activity of methyl (1R,2S)-2-(aminomethyl)cyclopropane-1-carboxylate hydrochloride is primarily attributed to its interaction with specific enzymes and receptors within biological systems. The aminomethyl group may facilitate binding to active sites on proteins, influencing enzymatic activity and cellular signaling pathways .

Enzymatic Interactions

Research indicates that this compound may act as a modulator for various enzymes, potentially impacting metabolic pathways. For instance, it has been studied for its ability to inhibit certain proteases and kinases, which are crucial in cancer progression and other diseases.

Case Studies

  • Anticancer Activity : A study demonstrated that derivatives of cyclopropane carboxylates exhibited significant cytotoxicity against various cancer cell lines. The IC50 values for these compounds were found to be in the low micromolar range, indicating potent activity .
  • Neuroprotective Effects : Another investigation highlighted the neuroprotective properties of this compound in models of neurodegeneration. It was shown to reduce oxidative stress markers and improve neuronal survival rates .
  • Anti-inflammatory Properties : Recent studies have suggested that methyl (1R,2S)-2-(aminomethyl)cyclopropane-1-carboxylate hydrochloride may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines in vitro .

Research Findings Summary Table

Study FocusFindingsReference
Anticancer ActivitySignificant cytotoxicity in cancer cell lines; IC50 < 10 μM
Neuroprotective EffectsReduced oxidative stress; improved neuronal survival
Anti-inflammatory PropertiesInhibition of pro-inflammatory cytokines

Q & A

Basic Research Questions

Q. What synthetic strategies ensure enantioselective preparation of methyl (1R,2S)-2-(aminomethyl)cyclopropane-1-carboxylate hydrochloride?

  • Methodology : Enantioselective cyclopropanation is critical. Use transition-metal catalysts (e.g., rhodium or copper complexes) with chiral ligands to control stereochemistry during cyclopropane ring formation . For example, diazo compounds can react with alkenes under catalytic conditions to form the strained cyclopropane core. Subsequent reductive amination or alkylation introduces the aminomethyl group while preserving stereochemistry .
  • Key Steps :

  • Cyclopropanation: Optimize temperature and solvent polarity to minimize racemization.
  • Protecting groups: Use tert-butoxycarbonyl (Boc) to shield the amine during synthesis .

Q. Which analytical techniques validate the stereochemical purity and structural integrity of this compound?

  • Techniques :

  • Chiral HPLC : Resolves enantiomers using columns like Chiralpak IA/IB with hexane:isopropanol mobile phases .
  • X-ray Crystallography : Confirms absolute configuration via single-crystal analysis .
  • NMR Spectroscopy : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR identify diastereotopic protons and cyclopropane ring strain (e.g., characteristic shifts at δ 1.2–2.5 ppm) .

Q. How can researchers assess the hydrolytic stability of the methyl ester group under physiological conditions?

  • Protocol :

  • Incubate the compound in phosphate-buffered saline (pH 7.4) at 37°C.
  • Monitor degradation via LC-MS or 1H^{1}\text{H}-NMR.
  • Findings : Ester hydrolysis is pH-dependent; stability increases in acidic buffers (pH <5) .

Advanced Research Questions

Q. How does stereochemistry influence biological activity in enzyme inhibition studies?

  • Case Study : The (1R,2S) enantiomer shows higher affinity for O-acetylserine sulfhydrylase (Ki = 0.8 µM) compared to (1S,2R) (Ki = 12 µM) due to optimal hydrogen bonding with the enzyme’s active site .
  • Experimental Design :

  • Use isothermal titration calorimetry (ITC) to measure binding thermodynamics.
  • Compare inhibition kinetics (IC50_{50}) of enantiomers in vitro .

Q. What strategies resolve contradictions in reported binding affinities for GABAA_A receptors?

  • Approach :

  • Validate receptor subtype specificity using transfected HEK293 cells.
  • Control for enantiopurity via chiral HPLC; trace impurities (<1%) can skew results .
  • Data Reconciliation : Conflicting IC50_{50} values (e.g., 50 nM vs. 200 nM) may arise from differences in membrane potential or assay buffers .

Q. How can computational modeling predict metabolite formation during in vivo studies?

  • Method :

  • Perform molecular docking (AutoDock Vina) to identify potential metabolic hotspots (e.g., ester cleavage sites).
  • Simulate cytochrome P450 interactions using Schrödinger’s QikProp .
    • Outcome : Predicts primary metabolites (e.g., carboxylic acid derivatives) for targeted LC-MS/MS validation .

Data-Driven Challenges

Q. How to address low yields in large-scale enantioselective synthesis?

  • Optimization Table :

ParameterSmall Scale (mg)Pilot Scale (g)Adjustments
Catalyst Loading5 mol%2 mol%Reduced cost/impurities
Reaction Time12 h8 hFlow chemistry setup
Yield85%65%Add scavengers (e.g., MgSO4_4)

Comparative analysis of cyclopropane derivatives in receptor binding:

  • Activity Table :

CompoundTarget ReceptorKd (nM)Selectivity Ratio (vs. off-target)
(1R,2S)-Aminomethyl cyclopropaneGABAA_A4512:1 (vs. NMDA)
(1R,2R)-Aminocyclobutane derivativeGABAA_A2203:1 (vs. NMDA)
1-Aminocyclopropanecarboxylic acidEthylene pathwayN/APlant-specific

Methodological Notes

  • Stereochemical Control : Asymmetric catalysis (e.g., Davies’ rhodium catalysts) outperforms kinetic resolution for >95% ee .
  • Contradiction Management : Replicate assays in triplicate with blinded samples to minimize bias in enzyme studies .
  • Scale-Up : Transition from batch to continuous flow reactors improves reproducibility and reduces racemization .

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